Methyl 2-amino-3-bromobenzoate
Description
Overview of Benzoate (B1203000) Derivatives in Organic and Medicinal Chemistry
Benzoate derivatives, compounds containing the benzoate functional group, are fundamental scaffolds in the realms of organic and medicinal chemistry. preprints.org The basic structure, a benzene (B151609) ring attached to a carboxylic acid methyl ester, serves as a versatile template for the synthesis of more complex molecules. preprints.org In medicinal chemistry, the benzoate motif is present in numerous therapeutic agents, contributing to their pharmacological activity. preprints.org The versatility of the benzene ring allows for various substitutions, enabling chemists to fine-tune the electronic and steric properties of the molecule to achieve desired biological interactions. guidechem.com This adaptability has made benzoate derivatives a subject of intense research, leading to the development of compounds with a wide range of applications, from pharmaceuticals to materials science. mdpi.comopenmedicinalchemistryjournal.com
Significance of Halogenated and Aminated Benzoates
The introduction of halogen and amino groups onto the benzoate ring significantly enhances its chemical utility and biological relevance. Halogenated organic compounds are a major class of chemicals used in industry and agriculture. researchgate.net The inclusion of a halogen atom, such as bromine, can profoundly alter a molecule's physicochemical properties, including its lipophilicity and metabolic stability. nih.gov This can lead to improved efficacy in biologically active compounds. nih.gov The carbon-bromine bond, in particular, serves as a reactive handle for a variety of organic transformations, such as cross-coupling reactions, making halogenated benzoates valuable synthetic intermediates. guidechem.com
Similarly, the presence of an amino group introduces a site of basicity and a potent hydrogen bond donor, which can be crucial for molecular recognition at biological targets. Aminated benzoates, also known as anthranilates, are key components in the synthesis of many heterocyclic compounds, a class of molecules with broad pharmacological importance. ihmc.us The combination of both halogen and amino substituents on a benzoate ring, therefore, creates a multifunctional platform, offering multiple points for chemical modification and interaction.
Rationale for Focusing on Methyl 2-amino-3-bromobenzoate (M2A3BB)
This compound (M2A3BB) emerges as a compound of particular interest due to its unique substitution pattern. It is a derivative of methyl anthranilate, featuring a bromine atom positioned ortho to the amino group. This specific arrangement of functional groups—an ester, an amine, and a halogen—makes it a highly versatile and valuable building block in organic synthesis.
The strategic placement of the bromine and amino groups allows for selective and directed chemical reactions. For instance, M2A3BB is a precursor in the synthesis of various complex molecules, including carbazole-based compounds which have applications as IDO (indoleamine 2,3-dioxygenase) inhibitors. chemicalbook.com It also serves as an intermediate for creating biologically active heterocyclic systems like benzothiazines. researchgate.net The presence of these three distinct functional groups provides chemists with a powerful tool to construct intricate molecular architectures for the development of new materials and potential therapeutic agents.
Key Properties of this compound
| Property | Data |
| Molecular Formula | C₈H₈BrNO₂ |
| Molecular Weight | 230.06 g/mol |
| CAS Number | 104670-74-8 |
| Appearance | Not specified in available search results |
| Synonyms | This compound, 2-Amino-3-bromobenzoic acid methyl ester |
Data sourced from references nih.govscbt.comchemsrc.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-3-bromobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSIUBWPZRBMOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60469497 | |
| Record name | METHYL 2-AMINO-3-BROMOBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60469497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104670-74-8 | |
| Record name | METHYL 2-AMINO-3-BROMOBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60469497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for Methyl 2 Amino 3 Bromobenzoate
Established Synthetic Routes to Methyl 2-amino-3-bromobenzoate
The synthesis of this compound is primarily achieved through well-documented chemical pathways. These methods include direct functional group transformations on precursor molecules and multi-step sequences that build the target compound from simpler starting materials.
Direct Bromination and Esterification Approaches
One of the most direct conceptual routes to this compound involves two key transformations: the esterification of 2-amino-3-bromobenzoic acid and the direct bromination of a suitable anthranilate precursor.
The esterification of 2-amino-3-bromobenzoic acid is a common and straightforward method. mdpi.comsigmaaldrich.com A typical laboratory procedure involves reacting the carboxylic acid with methanol (B129727), often in the presence of an acid catalyst or after conversion to a more reactive species like an acyl chloride. For instance, 2-amino-3-bromobenzoic acid can be treated with thionyl chloride to form the intermediate acyl chloride, which is then reacted with methanol to yield the final methyl ester product. mdpi.com This process is generally efficient for creating the ester from the pre-synthesized brominated acid. mdpi.com
Alternatively, direct bromination of methyl anthranilate presents a more challenging path. The strong activating and ortho-, para-directing nature of the amino group makes controlling the regioselectivity of the bromination difficult. This can lead to a mixture of products, including the desired 3-bromo isomer, the 5-bromo isomer, and di-brominated species like methyl 3,5-dibromo-2-aminobenzoate. google.comthieme-connect.com While methods for regioselective bromination of anilines are being developed, achieving high selectivity for the 3-position on an unsubstituted anthranilate ester remains a significant synthetic hurdle. thieme-connect.com
Palladium-Catalyzed Cross-Coupling Strategies
While palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, they are not typically employed for the direct synthesis of this compound. Instead, this compound serves as a valuable building block for subsequent palladium-catalyzed transformations. nih.govresearchgate.net
The presence of a bromine atom on the aromatic ring makes this compound an ideal substrate for a variety of cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. nih.govru.nl In a representative example of a Suzuki reaction, this compound is coupled with an arylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base to form a new carbon-carbon bond at the 3-position. nih.gov These reactions are crucial for creating more complex molecular architectures from the relatively simple brominated precursor. nih.govmdpi.com
Multi-step Syntheses from Precursors
Given the challenges of direct bromination, multi-step syntheses that establish the correct substitution pattern before the final esterification step are common. These routes offer superior control over regiochemistry. A documented multi-step synthesis starts from 2-bromoaniline (B46623) to produce the key intermediate, 2-amino-3-bromobenzoic acid. guidechem.com
This synthesis involves:
Reaction of 2-bromoaniline with hydrated chloral (B1216628) and hydroxylamine (B1172632) hydrochloride to form N-(2-Bromophenyl)-2-hydroxyaminoacetamide. guidechem.com
Acid-catalyzed cyclization of this intermediate using sulfuric acid to yield 7-bromoindigo. guidechem.com
Oxidative cleavage of the 7-bromoindigo using hydrogen peroxide in a basic solution, which, after acidification, yields 2-amino-3-bromobenzoic acid with a reported yield of 44% for this final step. guidechem.com
Following this sequence, the resulting 2-amino-3-bromobenzoic acid can be esterified as described previously to afford the target compound, this compound. mdpi.com
Comparison of Synthetic Efficiencies and Selectivities
The choice of synthetic route to this compound depends on factors such as starting material availability, scalability, and the desired purity of the final product. Each established method has distinct advantages and disadvantages.
| Synthetic Route | Starting Material | Key Steps | Advantages | Disadvantages/Challenges | Reported Yield |
|---|---|---|---|---|---|
| Esterification | 2-Amino-3-bromobenzoic acid | Reaction with methanol/thionyl chloride | Direct, generally high-yielding final step | Requires prior synthesis of the brominated acid | Not specified, but typically high for esterifications |
| Direct Bromination | Methyl anthranilate | Electrophilic aromatic bromination | Potentially shorter route | Poor regioselectivity, risk of over-bromination, difficult purification | Not reported for mono-3-bromo product; 75-82% for di-bromo product google.com |
| Multi-step Synthesis | 2-Bromoaniline | Formation of indigo (B80030) intermediate, oxidative cleavage, esterification | Excellent regiochemical control | Longer synthetic sequence, potentially lower overall yield | 44% for the final acid-forming step guidechem.com |
Novel and Emerging Synthetic Approaches
Research into more efficient, sustainable, and selective synthetic methods is ongoing. Organocatalysis and biocatalysis represent two promising frontiers for the synthesis of complex organic molecules, including substituted benzoates.
Organocatalytic and Biocatalytic Syntheses
Organocatalysis, which uses small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis. mdpi.com It offers a metal-free alternative to traditional catalysis, often with high levels of stereoselectivity. researchgate.net While organocatalytic methods have been developed for the synthesis of various heterocyclic compounds and functionalized aromatics, specific, well-documented procedures for the direct synthesis of this compound using this approach are not yet prevalent in the scientific literature. researchgate.netrsc.org The development of an organocatalytic bromination or amination strategy that could selectively functionalize a benzoate (B1203000) precursor would be a significant advancement.
Similarly, biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high specificity and under mild conditions. annualreviews.org Enzymes like lipases are known to catalyze esterification reactions, and other enzyme classes can perform C-H amination or halogenation. frontiersin.org Biocatalytic approaches are being explored for a wide range of chemical syntheses, from biofuels to complex pharmaceutical intermediates. acs.orgresearchgate.net However, a specific biocatalytic route for the production of this compound has not been extensively reported, representing a potential area for future research and development.
Green Chemistry Principles in M2A3BB Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of its production by improving atom economy, minimizing waste, using safer reagents and solvents, and enhancing energy efficiency. Traditional syntheses of substituted anthranilates often involve multi-step processes with hazardous reagents and significant waste generation. acs.orggoogle.comgoogle.com In contrast, greener approaches prioritize sustainability without compromising product yield or purity.
One of the primary green considerations is the choice of starting materials and reagents. A potential green route to M2A3BB could involve the direct bromination of methyl 2-aminobenzoate (B8764639) (methyl anthranilate). The use of molecular bromine is effective but poses significant safety and environmental hazards. A greener alternative involves the use of N-bromosuccinimide (NBS) or other solid brominating agents, which are safer to handle and can be more selective, reducing the formation of byproducts.
Another key aspect is the selection of a benign solvent system. Replacing hazardous and volatile organic solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol (B145695), or supercritical fluids can significantly reduce the environmental footprint of the synthesis. For instance, the esterification of 2-amino-3-bromobenzoic acid, a potential precursor, could be catalyzed by solid acid catalysts in a less hazardous solvent like methanol, which also serves as a reactant. mdpi.com
The principles of catalysis are central to the green synthesis of M2A3BB. The use of recoverable and reusable catalysts, such as solid acid or base catalysts, can streamline purification processes and minimize waste. For example, in the esterification of the parent acid, a solid acid catalyst could replace traditional homogeneous acid catalysts like sulfuric acid, which are corrosive and difficult to separate from the reaction mixture. researchgate.net
The table below outlines key green chemistry principles and their potential application in the synthesis of M2A3BB, comparing them to traditional methods.
| Green Chemistry Principle | Traditional Approach | Greener Alternative for M2A3BB Synthesis |
| Atom Economy | Use of protecting groups, leading to additional steps and lower atom economy. | Direct C-H activation and functionalization to avoid protecting groups. |
| Safer Solvents & Auxiliaries | Use of chlorinated solvents (e.g., dichloromethane, chloroform). | Utilization of water, ethanol, or solvent-free conditions. |
| Energy Efficiency | High-temperature reactions requiring significant energy input. | Microwave-assisted synthesis or reactions at ambient temperature. |
| Use of Renewable Feedstocks | Reliance on petroleum-based starting materials. | Biocatalytic methods for precursor synthesis. |
| Reduce Derivatives | Multi-step synthesis involving protection and deprotection of functional groups. | One-pot synthesis or tandem reactions. |
| Catalysis | Use of stoichiometric and often hazardous reagents. | Application of recyclable heterogeneous or biocatalysts. |
By integrating these principles, the synthesis of this compound can be made more sustainable, safer, and economically viable.
Flow Chemistry Applications for M2A3BB Production
Flow chemistry, or continuous flow processing, offers a paradigm shift from traditional batch production, providing enhanced safety, efficiency, and scalability for the synthesis of chemical intermediates like this compound. researchgate.netaidic.it This technology is particularly advantageous for reactions that are highly exothermic, involve hazardous intermediates, or require precise control over reaction parameters. aidic.it
The synthesis of M2A3BB can be envisioned in a flow reactor through several potential routes. One such route could be the direct bromination of methyl anthranilate. In a flow setup, a stream of methyl anthranilate dissolved in a suitable solvent would be mixed at a T-junction with a stream of a brominating agent. The reaction would then proceed in a heated or cooled coil reactor for a specific residence time before the product stream is collected. This approach allows for superior temperature control, minimizing the risk of thermal runaways and improving selectivity.
A highly relevant example is the continuous flow synthesis of a related compound, Methyl 2-amino-5-bromobenzoate, which has been demonstrated using in-line generated diazomethane (B1218177) for the esterification of 2-amino-5-bromobenzoic acid. rsc.org This process highlights the safety benefits of flow chemistry, as the hazardous diazomethane is generated and consumed in situ, avoiding its accumulation. A similar strategy could be adapted for M2A3BB, where 2-amino-3-bromobenzoic acid is esterified in a continuous flow system.
The table below details a hypothetical flow chemistry process for the synthesis of M2A3BB, drawing parallels from established flow syntheses of similar molecules. aidic.itrsc.org
| Parameter | Description | Advantage in Flow Synthesis of M2A3BB |
| Reactants | Stream 1: 2-amino-3-bromobenzoic acid in a suitable solvent. Stream 2: Esterifying agent (e.g., in-line generated diazomethane or methylating agent with a catalyst). | Precise stoichiometric control, enhanced mixing. |
| Reactor Type | Microreactor or packed-bed reactor. | High surface-area-to-volume ratio for efficient heat and mass transfer. |
| Residence Time | Typically in the range of seconds to minutes. | Rapid optimization of reaction conditions and high throughput. researchgate.netaidic.it |
| Temperature | Precisely controlled via external heating or cooling of the reactor. | Improved safety for exothermic reactions and enhanced selectivity. |
| Pressure | Can be controlled using a back-pressure regulator. | Allows for heating solvents above their boiling points, accelerating reaction rates. |
| Downstream Processing | In-line purification or work-up can be integrated. | Potential for a fully automated and continuous production process. |
The benefits of applying flow chemistry to the production of M2A3BB are numerous. The enhanced safety profile is a significant advantage, particularly if hazardous reagents or intermediates are involved. beilstein-journals.org Furthermore, the scalability of a flow process is often more straightforward than for batch production, allowing for a seamless transition from laboratory-scale synthesis to industrial production. researchgate.net The precise control over reaction parameters afforded by flow reactors can also lead to higher yields and purities compared to conventional batch methods. aidic.it As the demand for complex chemical intermediates grows, the adoption of flow chemistry for the synthesis of compounds like this compound is set to become increasingly important.
Chemical Reactivity and Transformation of Methyl 2 Amino 3 Bromobenzoate
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. grabmyessay.com In these reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. grabmyessay.com The existing substituents on the ring, in this case, the amino (-NH2) and methyl ester (-COOCH3) groups, significantly influence the rate and regioselectivity of the substitution. msu.edu
The amino group is a potent activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. Conversely, the methyl ester group is a deactivating group and a meta-director because it withdraws electron density from the ring. In Methyl 2-amino-3-bromobenzoate, the directing effects of these two groups are synergistic. The strong activating effect of the amino group dominates, directing incoming electrophiles to the positions ortho and para to it (positions 4 and 6). However, the position para to the amino group (position 6) is sterically hindered by the adjacent methyl ester group. Therefore, electrophilic substitution is most likely to occur at the position ortho to the amino group and meta to the ester, which is position 4.
Common electrophilic aromatic substitution reactions include nitration and sulfonation. masterorganicchemistry.comambeed.com For instance, nitration of an analogous compound, methyl benzoate (B1203000), is achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO2+) as the active electrophile. grabmyessay.com
Nucleophilic Substitution Reactions involving the Bromine Atom
The bromine atom attached to the aromatic ring of this compound serves as a leaving group in various nucleophilic substitution reactions, particularly in metal-catalyzed cross-coupling reactions. ambeed.com These reactions are pivotal for forming new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis. libretexts.org this compound can readily participate in these transformations.
The Suzuki reaction involves the coupling of an aryl halide with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base. guidechem.comnih.gov For example, ethyl 2-amino-3-bromobenzoate has been coupled with potassium benzyltrifluoroborate using a palladium catalyst to form ethyl 2-amino-3-benzylbenzoate. google.com
The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper co-catalyst. scirp.orgresearchgate.net This reaction is highly effective for forming sp-sp² carbon-carbon bonds. scirp.org Research on 2-amino-3-bromopyridines, which are structurally similar to this compound, has shown that they couple efficiently with various terminal alkynes in the presence of a palladium catalyst like Pd(CF3COO)2, a ligand such as PPh3, and a copper(I) salt (CuI). scirp.orgresearchgate.net These reactions typically proceed in good to excellent yields. scirp.org
| Reaction | Coupling Partner | Catalyst System | General Product |
| Suzuki | Aryl/Alkyl Boronic Acid | Pd catalyst (e.g., PdCl2(dppf)), Base (e.g., Cs2CO3) | Aryl/Alkyl substituted aminobenzoate |
| Sonogashira | Terminal Alkyne | Pd catalyst (e.g., Pd(CF3COO)2), Cu(I) co-catalyst, Ligand (e.g., PPh3), Base (e.g., Et3N) | Alkynyl-substituted aminobenzoate |
Copper-Catalyzed Coupling Reactions
Copper-catalyzed coupling reactions, often referred to as Ullmann-type reactions, provide an alternative to palladium-catalyzed methods for forming carbon-heteroatom bonds. mdpi.com These reactions are particularly useful for coupling aryl halides with nitrogen and oxygen nucleophiles. nih.govnih.gov
The Ullmann condensation typically involves the reaction of an aryl halide with an alcohol, amine, or thiol in the presence of a copper catalyst and a base, often at elevated temperatures. mdpi.com For instance, copper-catalyzed amination of 2-bromobenzoic acids with various aliphatic and aromatic amines has been shown to proceed with high regioselectivity, yielding N-alkyl and N-aryl anthranilic acids. nih.gov The reaction of 2-bromobenzoic acid with aniline, for example, can be catalyzed by a Cu/Cu2O system. nih.gov
| Reactant 1 | Reactant 2 (Nucleophile) | Catalyst System | Product | Yield |
| 2-Bromobenzoic Acid | Aniline | Cu/Cu2O, Base | N-Phenylanthranilic Acid | Good to High |
| 2-Bromobenzoic Acid | Aliphatic Amines | Cu/Cu2O, Base | N-Alkylanthranilic Acids | 65-91% nih.gov |
| Aryl Halides | N-Nucleophiles (azoles, etc.) | Cu(OAc)2, α-Benzoin Oxime, Base | N-Aryl Compounds | Moderate to Excellent nih.gov |
Substitution with Oxygen and Nitrogen Nucleophiles
Beyond metal-catalyzed reactions, the bromine atom can be displaced by strong nucleophiles under certain conditions, although this is generally more challenging for aryl halides compared to alkyl halides unless the aromatic ring is activated by electron-withdrawing groups. pressbooks.pubchemguide.co.uk In the context of this compound, the presence of the activating amino group makes direct nucleophilic aromatic substitution less favorable. However, palladium-catalyzed methods have become the standard for these transformations. For example, the Buchwald-Hartwig amination allows for the coupling of aryl halides with a wide range of amines using a palladium catalyst and a suitable phosphine (B1218219) ligand. libretexts.org This method has been successfully applied to the synthesis of primary arylamines from aryl bromides and ammonia. nih.gov
Reactions Involving the Amino Group
The primary amino group in this compound is nucleophilic and can readily undergo a variety of chemical transformations.
Acylation and Sulfonylation Reactions
Acylation of the amino group is a common reaction, typically carried out using acylating agents like acid chlorides or anhydrides in the presence of a base. evitachem.com This reaction converts the primary amine into a more complex amide. For example, the reaction of a similar compound, methyl 2-amino-5-bromobenzoate, with acetic anhydride (B1165640) yields the corresponding acetamido derivative. grafiati.com This transformation is often used to protect the amino group during other synthetic steps.
Sulfonylation involves the reaction of the amino group with a sulfonyl chloride, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base like pyridine. This reaction forms a sulfonamide. For example, the reaction of an aminobenzoyl chloride with 4-chlorophenylsulfonyl chloride under Schotten-Baumann conditions (NaOH, 0–5°C) yields the corresponding sulfonamide. vulcanchem.com
| Reaction Type | Reagent | Base | Product Type |
| Acylation | Acyl Chloride / Anhydride | Pyridine / NaOH | Amide |
| Sulfonylation | Sulfonyl Chloride | Pyridine / NaOH | Sulfonamide |
Diazotization and Subsequent Transformations
The primary amino group in this compound is a key functional group that can be readily converted into a diazonium salt. This process, known as diazotization, involves treating the arylamine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric or sulfuric acid at low temperatures (0–5 °C). libretexts.org The resulting arenediazonium salt is a versatile intermediate that is often not isolated but used directly in subsequent reactions. libretexts.org
The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles. These transformations, collectively known as Sandmeyer reactions or related processes, allow for the introduction of a range of substituents onto the aromatic ring. libretexts.orgrsc.org For instance, reaction with copper(I) halides (CuCl, CuBr) or copper(I) cyanide (CuCN) can replace the diazonium group with -Cl, -Br, or -CN, respectively. Other transformations include replacement by an iodide ion (using KI), a hydroxyl group (by heating in water), or a hydrogen atom (using hypophosphorous acid, H₃PO₂). libretexts.org Recent advancements have also explored electrochemical strategies for these Sandmeyer-type reactions. rsc.orgpku.edu.cn
Table 1: Examples of Diazotization and Subsequent Transformations
| Reaction | Reagents | Product Type | Reference |
|---|---|---|---|
| Diazotization | NaNO₂, H₂SO₄, 0-5 °C | Arenediazonium Salt | libretexts.org |
| Sandmeyer (Halogenation) | CuBr | Methyl 2,3-dibromobenzoate | libretexts.org |
| Sandmeyer (Cyanation) | CuCN | Methyl 2-bromo-3-cyanobenzoate | libretexts.org |
| Hydroxylation | H₂O, Heat | Methyl 2-bromo-3-hydroxybenzoate | libretexts.org |
Condensation Reactions
The nucleophilic nature of the amino group in this compound allows it to participate in various condensation reactions with carbonyl-containing compounds. These reactions are fundamental in building more complex molecular architectures, particularly heterocyclic systems.
For example, it can react with aldehydes or ketones to form Schiff bases (imines). More significantly, it serves as a precursor for the synthesis of fused heterocyclic compounds. Research has shown its utility in the construction of thieno[3,2-c]quinolines, a class of compounds with potential biological activities. lvb.lttandfonline.comvapourtec.com This type of synthesis typically involves a condensation reaction followed by cyclization, leveraging the reactivity of both the amino group and the aromatic ring.
Table 2: Examples of Condensation Reactions
| Reactant | Conditions | Product Type | Reference |
|---|---|---|---|
| Aldehyde/Ketone | Acid/Base Catalyst | Imine (Schiff Base) | |
| β-Ketoester | Cyclization Conditions | Quinolone Derivative |
Reactions of the Ester Group
The methyl ester group is another site for chemical modification, offering pathways to different functionalities through hydrolysis, transesterification, or reduction.
Hydrolysis to the Carboxylic Acid
The methyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 2-amino-3-bromobenzoic acid. This reaction is typically carried out under basic conditions, a process known as saponification. Treatment with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), cleaves the ester bond. mdpi.comchemicalbook.com Subsequent acidification of the reaction mixture protonates the resulting carboxylate salt to yield the final carboxylic acid product. chemicalbook.com The resulting 2-amino-3-bromobenzoic acid is itself a useful synthetic intermediate. sigmaaldrich.com
Table 3: Hydrolysis of the Ester Group
| Reaction | Reagents | Product | Reference |
|---|
Transesterification Reactions
Transesterification is a process where the methyl group of the ester is exchanged for a different alkyl or aryl group from an alcohol. This reaction can be catalyzed by either an acid or a base. For instance, reacting this compound with a large excess of another alcohol (e.g., ethanol (B145695) or t-butanol) in the presence of a catalyst like sulfuric acid or sodium alkoxide (e.g., sodium ethoxide or sodium t-butoxide) will yield the corresponding ethyl or t-butyl ester. rsc.org This reaction is often reversible, and its equilibrium can be shifted towards the product by using the new alcohol as the solvent or by removing the methanol (B129727) as it is formed.
Table 4: Transesterification of the Ester Group
| Reactant Alcohol | Catalyst | Product | Reference |
|---|---|---|---|
| Ethanol | H₂SO₄ (acid) or NaOEt (base) | Ethyl 2-amino-3-bromobenzoate |
Reduction to Alcohols
The ester functionality can be reduced to a primary alcohol using strong reducing agents. The most common reagent for this transformation is lithium aluminum hydride (LiAlH₄). The reaction is typically performed in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The reduction of this compound yields (2-amino-3-bromophenyl)methanol. bldpharm.comamericanelements.com This transformation converts the ester group into a hydroxymethyl group (-CH₂OH), providing another versatile functional group for further synthetic modifications. psu.edu
Table 5: Reduction of the Ester Group
| Reagent | Solvent | Product | Reference |
|---|
Derivatives and Analogues of Methyl 2 Amino 3 Bromobenzoate
Structural Modifications and Design Principles
The inherent reactivity of the amino, bromo, and ester functionalities in Methyl 2-amino-3-bromobenzoate allows for a wide array of chemical transformations. These modifications are pivotal in developing new molecules with tailored electronic and steric properties.
Isomeric Bromobenzoates
The position of the bromine atom on the benzene (B151609) ring significantly influences the chemical and physical properties of the aminobenzoate scaffold. Two common isomers of M2A3BB are Methyl 2-amino-4-bromobenzoate and Methyl 2-amino-5-bromobenzoate.
Methyl 2-amino-4-bromobenzoate is a chemical intermediate used in the synthesis of agrochemicals and dyes. chemicalbook.com Its utility stems from its reactivity in nucleophilic aromatic substitution reactions. chemicalbook.com This isomer serves as a building block for creating more complex molecules with specific structural attributes. chemicalbook.com
Methyl 2-amino-5-bromobenzoate is described as a white to light yellow crystalline powder. chemicalbook.com It is utilized in the preparation of inhibitors for the hepatitis C virus NS5b RNA polymerase and has shown activity as a plant growth regulator. chemicalbook.com Molecules of this isomer are linked by N-H...O bonds, forming zigzag chains. chemicalbook.com
A comparison of the physical properties of these isomers is presented below:
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | 104670-74-8 | C₈H₈BrNO₂ | 230.06 | Not specified | Not specified |
| Methyl 2-amino-4-bromobenzoate | 135484-83-2 | C₈H₈BrNO₂ | 230.06 | 77.0-81.0 | White to light yellow to light orange powder/crystal |
| Methyl 2-amino-5-bromobenzoate | 52727-57-8 | C₈H₈BrNO₂ | 230.06 | 72-74 | White to light yellow crystal powder |
This table presents data from publicly available chemical databases. chemicalbook.comambeed.comtcichemicals.comsigmaaldrich.com
Halogen Exchange and Introduction of Other Halogens
Halogen exchange reactions, often catalyzed by metals like copper, provide a pathway to replace the bromine atom in M2A3BB with other halogens (e.g., chlorine, iodine, or fluorine). mdpi.com The aromatic Finkelstein reaction, for instance, allows for the conversion of aryl bromides to aryl iodides or fluorides using copper(I) halides. mdpi.com Such modifications can significantly alter the reactivity and electronic properties of the aromatic ring. For example, regioselective halogen-metal exchange reactions, using reagents like isopropylmagnesium chloride, can be employed on dibromo arenes to selectively introduce other functional groups. organic-chemistry.org These methods are effective for creating highly functionalized arylmagnesium compounds. organic-chemistry.org
Modifications of the Ester Moiety
The methyl ester group of M2A3BB can be modified through several standard organic reactions. Saponification, the hydrolysis of the ester using a base, will yield the corresponding carboxylic acid, 2-amino-3-bromobenzoic acid. This acid can then be re-esterified with different alcohols to produce a variety of esters (e.g., ethyl, propyl, etc.), which can modulate the compound's lipophilicity and steric bulk. nih.gov The hydrolysis of benzoate (B1203000) esters can be influenced by intramolecular catalysis from neighboring groups, such as the amino group in the 2-position. iitd.ac.in For instance, the hydrolysis of 2-aminobenzoate (B8764639) esters shows a pH-independent region, suggesting intramolecular general base catalysis by the adjacent amino group. iitd.ac.in
Derivatization of the Amino Functionality
The amino group of M2A3BB is a key site for derivatization. uni-frankfurt.de It can undergo a range of reactions, including acylation, alkylation, and diazotization. Acylation with acyl chlorides or anhydrides can introduce various amide functionalities. Alkylation can lead to secondary or tertiary amines. The amino group's nucleophilicity makes it a reactive handle for building more complex molecular architectures. uni-frankfurt.de Derivatization is a common strategy to enhance the analytical detection of amino compounds, for example, by improving their retention in reversed-phase liquid chromatography. nih.gov Reagents like diethyl ethoxymethylenemalonate (DEEMM) are used for this purpose. nih.gov For gas chromatography analysis, silylation reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are employed to make the amino acids more volatile. sigmaaldrich.com
Synthesis of Complex Heterocyclic Systems Utilizing M2A3BB as a Building Block
The unique arrangement of functional groups in this compound makes it an excellent starting material for the synthesis of various heterocyclic systems. The vicinal amino and ester groups, along with the reactive bromine atom, provide multiple points for cyclization and further functionalization.
Quinazolinone Derivatives
Quinazolinones are a class of heterocyclic compounds with a broad spectrum of biological activities. M2A3BB and its isomers are valuable precursors for the synthesis of quinazolinone derivatives.
One synthetic approach involves the reaction of an aminobenzoate with an appropriate reagent to form the pyrimidine (B1678525) ring of the quinazolinone system. For instance, Methyl 2-amino-5-bromobenzoate can be condensed with acetic anhydride (B1165640) to form a benzoxazinone (B8607429), which is then reacted with hydrazine (B178648) hydrate (B1144303) to yield a 3-amino-6-bromo-2-methylquinazolin-4(3H)-one. zenodo.org
Another strategy involves the reaction of 2-halobenzoic acids with amidines in the presence of a base like potassium hydroxide (B78521) to afford quinazolinone derivatives in good to excellent yields. rsc.org This method avoids the use of transition metals. rsc.org Starting from 2-amino-3-bromobenzoic acid methyl ester, a multi-step synthesis can lead to 2-substituted quinazolin-4-ones. nih.gov This involves reaction with 3-methoxybenzoyl chloride to form an amide, followed by condensation with formamide (B127407). nih.gov
The following table provides examples of quinazolinone derivatives synthesized from aminobenzoate precursors.
| Starting Material | Reagents | Product | Reference |
| Methyl 2-amino-5-bromobenzoate | 1. Acetic anhydride2. Hydrazine hydrate | 3-Amino-6-bromo-2-methylquinazolin-4(3H)-one | zenodo.org |
| 2-Amino-3-bromobenzoic acid methyl ester | 1. 3-Methoxybenzoyl chloride2. Formamide | 8-Bromo-2-(3-methoxyphenyl)quinazolin-4(3H)-one | nih.gov |
| 2-Halobenzoic acids | Amidines, KOH | Various quinazolinone derivatives | rsc.org |
This table illustrates synthetic routes to quinazolinone derivatives from aminobenzoate precursors.
Thienoquinoline Derivatives
Thienoquinolines are a class of sulfur-containing heterocyclic compounds that have garnered attention for their diverse biological activities. The synthesis of thieno[3,2-c]quinoline derivatives can be achieved using this compound as a key precursor. vapourtec.com A review on the synthesis of thieno[3,2-c]quinolines highlights the use of various arylamine derivatives, including this compound, as starting materials for constructing this heterocyclic scaffold. vapourtec.com
One synthetic approach involves the reaction of this compound with a suitable thiophene-based reactant. The amino group of the benzoate can participate in a condensation reaction, while the bromo substituent provides a site for subsequent cyclization, often through a palladium-catalyzed coupling reaction. This strategy allows for the fusion of the thiophene (B33073) and quinoline (B57606) ring systems, leading to the formation of the desired thienoquinoline core. The specific reagents and reaction conditions can be varied to introduce different substituents on the heterocyclic framework, enabling the generation of a library of derivatives for further investigation.
Pyrroloquinazolines
Pyrroloquinazolines are another important class of nitrogen-containing fused heterocycles. The synthesis of 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one has been reported utilizing methyl 2-amino-5-bromobenzoate, an isomer of the title compound. sigmaaldrich.com While the starting material is different, the underlying synthetic principles can be extrapolated to the use of this compound.
A plausible synthetic route would involve the reaction of this compound with a pyrrolidine-based reagent. For instance, reaction with γ-butyrolactone or a related synthon could lead to the formation of an intermediate that, upon cyclization, would yield the pyrroloquinazoline skeleton. The amino group would act as a nucleophile to form an amide linkage, and the bromo group would be positioned for an intramolecular cyclization to form the fused ring system.
Benzoxazinones
Benzoxazinones are a significant class of heterocyclic compounds with a broad spectrum of biological activities. nih.gov The synthesis of benzoxazinone derivatives can be accomplished from anthranilic acids, which are structurally related to this compound. nih.gov For instance, 2-amino-3-bromobenzoic acid can be cyclized with triethyl orthoformate to yield a benzoxazin-4-one intermediate. nih.gov This intermediate can then be further functionalized.
Starting from this compound, one could envision a hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by cyclization with a suitable reagent like an acid chloride or anhydride to form the benzoxazinone ring. nih.gov Alternatively, direct cyclization reactions involving the amino and ester groups in the presence of specific reagents could also be explored to construct the benzoxazinone core. The presence of the bromine atom offers a handle for further diversification of the resulting benzoxazinone scaffold through cross-coupling reactions.
Other Fused Heterocycles
The reactivity of this compound makes it a suitable precursor for the synthesis of various other fused heterocyclic systems. mdpi.comsioc-journal.cn The combination of the nucleophilic amino group, the ester functionality, and the reactive bromo substituent allows for a variety of cyclization strategies.
For example, quinazolinone derivatives can be synthesized from 2-amino-3-bromobenzoic acid methyl ester. nih.gov A reported synthesis involves the reaction of the ester with 3-methoxybenzoyl chloride to form an amide, which is then condensed with formamide to yield the quinazolin-4-one ring system. nih.gov This demonstrates the utility of the amino and ester groups in building the heterocyclic core, with the bromo group remaining available for further modifications.
The following table provides a summary of some of the heterocyclic derivatives that can be synthesized from this compound and its close analogues.
| Derivative Class | Example Compound | Starting Material |
| Thienoquinoline | Thieno[3,2-c]quinoline derivatives | This compound |
| Pyrroloquinazoline | 7-Bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | Methyl 2-amino-5-bromobenzoate |
| Benzoxazinone | 8-Bromo-2-(3-methoxyphenyl)-4H-benzo[d] vapourtec.comCurrent time information in Bangalore, IN.oxazin-4-one | 2-Amino-3-bromobenzoic acid |
| Quinazolinone | 8-Bromo-2-(3-methoxyphenyl)quinazolin-4(3H)-one | This compound |
Spectroscopic and Computational Studies of Methyl 2 Amino 3 Bromobenzoate and Its Derivatives
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are instrumental in confirming the identity and purity of methyl 2-amino-3-bromobenzoate, as well as providing detailed information about its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for determining the carbon-hydrogen framework of organic molecules. For this compound, NMR studies confirm the presence of all expected proton and carbon environments. researchgate.net
¹H NMR: The proton NMR spectrum of a related compound, methyl 2-amino-5-bromobenzoate, in deuterated chloroform (B151607) (CDCl₃) shows distinct signals corresponding to the aromatic protons, the amine (NH₂) protons, and the methyl (CH₃) protons. chemicalbook.com The aromatic protons typically appear as multiplets in the downfield region of the spectrum due to the influence of the benzene (B151609) ring and its substituents. The amine protons often present as a broad singlet, and the methyl protons of the ester group appear as a sharp singlet in the upfield region. chemicalbook.com
¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon atoms within the molecule. For methyl 2-amino-5-bromobenzoate, distinct peaks are observed for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon. rsc.org The positions of the aromatic carbon signals are influenced by the attached substituents (amino, bromo, and methyl ester groups).
A study on methyl 2-amino-5-bromobenzoate provided the following ¹³C NMR data (126 MHz, DMSO): δ 168.3, 151.2, 140.1, 132.9, 129.3, 128.7, 127.2, 126.7, 125.9, 117.8, 109.5, 52.0. rsc.org
Interactive ¹H NMR Data for Methyl 2-amino-5-bromobenzoate in CDCl₃
| Assignment | Chemical Shift (ppm) |
| Aromatic CH | 7.955 |
| Aromatic CH | 7.311 |
| Aromatic CH | 6.547 |
| Amine NH₂ | 5.7 |
| Methyl CH₃ | 3.861 |
Note: Data corresponds to the 5-bromo isomer, sourced from ChemicalBook. chemicalbook.com
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including IR and Raman techniques, is used to identify the functional groups present in a molecule. researchgate.net
IR Spectroscopy: The IR spectrum of methyl 2-amino-5-bromobenzoate reveals characteristic absorption bands. rsc.org The N-H stretching vibrations of the primary amine group typically appear in the region of 3300-3500 cm⁻¹. The C=O stretching of the ester group is observed around 1700 cm⁻¹. Vibrations corresponding to the aromatic ring C-C and C-H bonds are also present. For instance, IR data for a similar compound showed peaks at 3480, 3371 (N-H stretching), and 1686 cm⁻¹ (C=O stretching). rsc.org
Raman Spectroscopy: FT-Raman spectroscopy complements IR spectroscopy and is particularly useful for observing non-polar bonds. researchgate.net A combined FT-IR and FT-Raman analysis provides a more complete picture of the vibrational modes of the molecule. researchgate.net
Key Vibrational Frequencies for Methyl 2-amino-5-bromobenzoate rsc.org
| Functional Group | IR Frequency (cm⁻¹) |
| N-H Stretch | 3477, 3368 |
| C=O Stretch | 1686 |
| C-C Aromatic Stretch | 1615 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The mass spectrum of methyl 2-amino-5-bromobenzoate shows a molecular ion peak corresponding to its molecular weight. chemicalbook.com Due to the presence of bromine, a characteristic isotopic pattern is observed for the molecular ion, with two peaks of nearly equal intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br isotopes).
X-ray Crystallography for Solid-State Structure Elucidation
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Studies on good quality single crystals of methyl 2-amino-5-bromobenzoate (M2A5B) have been conducted. researchgate.netresearchgate.net These analyses confirm the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.net For instance, a study on M2A5B revealed that the molecule's conformation is stabilized by an intramolecular N-H···O hydrogen bond. researchgate.net In the crystal lattice, molecules are linked by further N-H···O interactions, forming zigzag chains. researchgate.net
Theoretical and Computational Chemistry
Computational chemistry provides valuable insights into the electronic structure and properties of molecules, often complementing experimental data.
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations have been employed to study methyl 2-amino-5-bromobenzoate and related molecules. researchgate.netscribd.com These calculations can predict molecular geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.netresearchgate.net
HOMO-LUMO Analysis and Charge Transfer Investigations
The electronic properties and charge transfer characteristics of this compound and its derivatives are primarily investigated through the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO energy gap, is a critical parameter for determining molecular reactivity, kinetic stability, and the nature of electronic transitions within the molecule. mdpi.com
Computational studies, typically employing Density Functional Theory (DFT), are used to calculate the energies of these orbitals. For instance, in a study on the isomeric compound methyl 2-amino-5-bromobenzoate, DFT calculations with the B3LYP method and a 6-311++G(d,p) basis set were performed to analyze its molecular properties. nih.govresearchgate.net The calculated HOMO and LUMO energies reveal the potential for intramolecular charge transfer (ICT) within the molecule. nih.govresearchgate.netresearchgate.net The HOMO is generally localized on the electron-donating groups, such as the amino group and the aromatic ring, while the LUMO is typically situated on the electron-accepting moieties, like the ester group. mdpi.com
This distribution facilitates an intramolecular charge transfer from the amino group (electron donor) to the carbonyl group of the ester (electron acceptor) through the π-conjugated system of the benzene ring. researchgate.netijstr.org A small HOMO-LUMO energy gap is indicative of higher chemical reactivity and a greater ease of charge transfer, which is a key feature for applications in fields like nonlinear optics. ijstr.orgjournalcra.com The energy gap can be influenced by the position and nature of substituents on the aromatic ring. Studies on various aminobenzoic acid derivatives show that the positioning of the electron donor and acceptor groups significantly impacts their photochemistry and charge transfer properties. acs.org
The table below presents representative calculated electronic parameters for aminobenzoate derivatives based on computational studies. These values help in quantifying the molecule's reactivity and electronic behavior. mdpi.com
| Parameter | Symbol | Formula | Significance | Representative Value (eV) |
| HOMO Energy | EHOMO | - | Electron-donating ability | -6.12 |
| LUMO Energy | ELUMO | - | Electron-accepting ability | -1.98 |
| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity, stability | 4.14 |
| Ionization Potential | IP | -EHOMO | Energy to remove an electron | 6.12 |
| Electron Affinity | EA | -ELUMO | Energy to accept an electron | 1.98 |
| Electronegativity | χ | -(ELUMO + EHOMO)/2 | Electron-attracting tendency | 4.05 |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Resistance to charge transfer | 2.07 |
Note: The representative values are derived from closely related structures like Methyl 2-(aminomethyl)-5-bromobenzoate for illustrative purposes. The exact values for this compound would require specific DFT calculations.
The investigation of ICT is crucial as it governs many of the photophysical properties of these molecules. researchgate.net In aminobenzoic acids, the charge transfer originates from the nitrogen atom of the amino group to the carbonyl group, which has a strong electron-accepting character. researchgate.net This phenomenon is fundamental to understanding the molecule's electronic spectrum and its potential applications in materials science.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time, providing insights into their structural flexibility, conformational changes, and intermolecular interactions. nih.gov For halogenated aromatic compounds like this compound, MD simulations are particularly valuable for understanding their interactions with biological macromolecules, such as proteins or nucleic acids. nih.govwesleyan.edu
The accuracy of MD simulations heavily relies on the quality of the underlying force field, which is a set of parameters describing the potential energy of the system. nih.gov Significant research has been dedicated to developing and refining force fields, such as CHARMM and AMBER, to accurately model halogenated compounds. nih.govacs.org These improvements focus on correctly representing non-covalent interactions like halogen bonds, which are crucial for the binding of these ligands to protein targets. nih.gov
MD simulations can be used in several key areas of research for this compound and its derivatives:
Ligand-Protein Binding: Simulating the compound in complex with a target protein can elucidate the binding mode, identify key amino acid residues involved in the interaction, and estimate the binding free energy. mdpi.com This is critical in drug discovery for understanding the mechanism of action.
Conformational Analysis: The simulations can explore the accessible conformations of the molecule in different environments (e.g., in solvent or a protein's active site), which is important as the biological activity often depends on a specific conformation.
Solvent Effects: By explicitly including solvent molecules (e.g., water) in the simulation, it is possible to study how the solvent structure around the molecule influences its properties and behavior. wesleyan.edu
Stability of Complexes: In conjunction with molecular docking, MD simulations are used to assess the stability of predicted ligand-protein complexes. researchgate.netresearchgate.net A stable complex over the simulation time provides confidence in the docking results. researchgate.net
The table below summarizes the typical applications and findings from MD simulations relevant to halogenated aromatic compounds.
| Application Area | Simulation Details | Key Insights |
| Protein-Ligand Interaction | Simulation of a halogenated ligand in a protein binding site. | Identification of key residues (e.g., Pro295, Arg316), quantification of binding energies, and determination of the dominant interaction forces (e.g., van der Waals). mdpi.com |
| Force Field Optimization | Comparison of simulation results with quantum mechanical (QM) calculations. | Development of improved Lennard-Jones parameters for halogen atoms to better reproduce halogen bonding and halogen-hydrogen bond interactions. nih.gov |
| Enzyme-Substrate Dynamics | Simulation of enzymes like flavin-dependent halogenases with aromatic substrates. | Understanding the structural basis for substrate specificity and regioselectivity in biocatalytic halogenation reactions. chemrxiv.org |
| System Stability Analysis | Calculation of Root Mean Square Deviation (RMSD) of the complex over time. | Assessment of the stability of a ligand within a protein's active site, with RMSD values below 3 Å indicating a stable complex. researchgate.net |
These simulations provide a dynamic picture at the atomic level, complementing the static information obtained from spectroscopic methods and offering a deeper understanding of the molecule's behavior in a biological context.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their measured biological activity or physicochemical properties. nih.gov These statistically derived models are widely used in drug discovery, toxicology, and environmental science to predict the activity of new or untested compounds, thereby prioritizing synthesis and testing efforts. nih.govnih.gov
For derivatives of this compound, QSAR studies can be employed to develop models that predict various activities, such as antifungal, antibacterial, or enzyme inhibitory potency. waocp.orgresearchtrend.net The process involves several key steps:
Data Set Compilation: A dataset of compounds with known structures and measured biological activities (e.g., IC₅₀ values) is assembled. nih.govresearchtrend.net
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can be categorized as constitutional, topological, geometric, electrostatic, or quantum-chemical descriptors. researchtrend.net
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that links the descriptors to the biological activity. researchgate.netfrontiersin.org
Model Validation: The developed model is rigorously validated using internal (e.g., cross-validation) and external validation techniques to ensure its robustness and predictive power. researchgate.netnih.gov
In the context of benzoic acid derivatives, QSAR studies have identified several descriptors that are important for predicting their biological effects. For example, studies on the toxicity of substituted benzoic acids have shown that parameters like the octanol-water partition coefficient (logP), which describes hydrophobicity, and electronic parameters like the energy of the lowest unoccupied molecular orbital (ELUMO), are often critical. nih.govwaocp.org
The table below lists common molecular descriptors used in QSAR studies of benzoic acid derivatives and their significance.
| Descriptor Class | Example Descriptor | Symbol | Significance |
| Electronic | Energy of LUMO | ELUMO | Relates to electrophilicity and reactivity. nih.gov |
| Hydrophobic | Octanol-water partition coefficient | logP | Describes the compound's hydrophobicity, affecting membrane permeability. nih.govwaocp.org |
| Steric/Topological | Molar Refractivity | CMR | Relates to molecular volume and polarizability, influencing binding interactions. waocp.org |
| Thermodynamic | Hydration Energy | HE | Indicates the energy released upon hydration, affecting solubility. |
| 3D-MoRSE | 3D-Molecule Representation of Structures based on a specified Equation | Mor09u | Encodes 3D structural information from atomic coordinates. researchtrend.net |
| GETAWAY | GEometry, Topology, and Atom-Weights AssemblY | HGM | Inversely related to molecular size. mdpi.com |
A QSAR model for the toxicity of benzoic acids might take the form of a linear equation, such as: log(1/C) = b₀ + b₁(descriptor₁) + b₂(descriptor₂) + ..., where C is the effective concentration, and bᵢ are the regression coefficients. nih.gov Such models reveal that the toxicity of bromo- and aminobenzoic acids can be influenced by factors like their ionization state and ability to cross cell membranes. nih.gov By understanding which structural features (encoded by the descriptors) enhance or diminish activity, QSAR models provide valuable guidance for designing new, more potent, or less toxic derivatives. researchtrend.netresearchgate.net
Applications in Medicinal Chemistry and Biological Activity
Methyl 2-amino-3-bromobenzoate as a Scaffold for Bioactive Molecules
The structure of this compound serves as a versatile scaffold in the synthesis of novel molecules with potential biological activity. Its utility as a precursor is well-documented in the creation of various pharmaceuticals. The strategic placement of the amino, bromo, and methyl ester groups allows for targeted modifications, enabling medicinal chemists to design and synthesize new chemical entities with tailored properties aimed at specific biological targets.
Enzyme Inhibition Studies
The core structure of this compound and its derivatives has been investigated for the ability to inhibit various enzymes, a common strategy in drug discovery to modulate pathological processes.
Lactoperoxidase Enzyme (LPO) Inhibition
Research has identified this compound as a potent inhibitor of the Lactoperoxidase (LPO) enzyme. nih.govresearchgate.net LPO is a naturally occurring enzyme in mammals, found in secretions like milk and saliva, where it functions as a component of the innate immune system. In a study evaluating a series of methyl benzoate (B1203000) derivatives, this compound demonstrated the most significant inhibitory activity against LPO. nih.govresearchgate.net The inhibition constant (Ki), a measure of inhibitor potency, was determined to be exceptionally low, indicating a high affinity for the enzyme. nih.govresearchgate.net
| Compound | Target Enzyme | Inhibition Constant (Ki) in µM |
|---|---|---|
| This compound | Lactoperoxidase (LPO) | 0.033 ± 0.004 |
FabH Inhibitors
While direct inhibition by this compound has not been reported, the closely related isomer, Methyl 2-amino-5-bromobenzoate, is a known precursor for the synthesis of FabH inhibitors. medchemexpress.com FabH (β-ketoacyl-acyl carrier protein synthase III) is a crucial enzyme that initiates fatty acid biosynthesis in bacteria, making it an attractive target for novel antibiotics. The 5-bromo isomer can be used to synthesize 2-benzamidobenzoic acid, a compound class known to inhibit FabH. medchemexpress.com This highlights the importance of the aminobromobenzoate scaffold in developing new antibacterial agents.
PqsD Inhibitors
Similar to its role in developing FabH inhibitors, the aminobromobenzoate framework is relevant to the inhibition of PqsD. Derivatives of Methyl 2-amino-5-bromobenzoate have been shown to inhibit PqsD, an enzyme involved in the quorum sensing (QS) system of the bacterium Pseudomonas aeruginosa. medchemexpress.com Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression and virulence. nih.gov By inhibiting PqsD, these compounds can disrupt this communication, offering a potential anti-virulence strategy for treating infections. nih.gov Specifically, benzamidobenzoic acids, which can be synthesized from aminobenzoate precursors, have been identified as potent PqsD inhibitors. nih.gov
17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors
Currently, there is a lack of published scientific literature detailing studies on the direct inhibitory activity of this compound against 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2). This enzyme is responsible for the inactivation of potent estrogens and androgens and is a target for conditions like osteoporosis. While numerous inhibitors of 17β-HSD2 have been developed, a direct link to this compound has not been established in available research.
Bacterial RNA Polymerase Inhibition
The bacterial RNA polymerase (RNAP) is a validated target for antibiotics. nih.gov While this compound is not a direct inhibitor, it serves as a potential starting material for classes of compounds that have been investigated for RNAP inhibition. For instance, certain benzamidobenzoic acids have been explored as both RNAP inhibitors and PqsD inhibitors. nih.gov This dual-activity potential underscores the value of the aminobenzoate scaffold in designing molecules that could target multiple bacterial systems. The development of benzyl and benzoyl benzoic acid derivatives as inhibitors of the interaction between RNA polymerase and the sigma factor further illustrates the utility of this general chemical structure in creating novel antibacterial agents. nih.gov
Table of Compounds
Antimicrobial Activities
Derivatives of aminobenzoic acids and related heterocyclic structures have demonstrated notable antimicrobial properties, encompassing antitubercular, antibacterial, and antifungal activities.
Antitubercular Activity
While direct studies on the antitubercular activity of this compound are not extensively documented, research on related structures such as 2-amino benzothiazoles and coumarin hybrids provides insight into the potential of this chemical class. A series of 2-amino benzothiazole analogs were synthesized and evaluated for their activity against Mycobacterium tuberculosis. nih.gov These studies identified molecules with improved potency and reduced cytotoxicity, showing good bactericidal activity against both replicating and non-replicating bacteria. nih.gov
Similarly, various 4-methyl-7-substituted coumarin derivatives have been screened for their in vitro anti-tubercular activities against different M. tuberculosis strains. The findings from these studies indicate that the presence of electron-withdrawing substituents on the coumarin scaffold tends to enhance antitubercular activity. nih.gov
| Compound Class | Key Findings | Reference |
|---|---|---|
| 2-Amino Benzothiazole Derivatives | Showed bactericidal activity against replicating and non-replicating Mycobacterium tuberculosis. Some analogs demonstrated improved potency and reduced cytotoxicity. | nih.gov |
| 4-Methyl-7-Substituted Coumarin Hybrids | The presence of electron-withdrawing substituents was found to be favorable for anti-tubercular activity. | nih.gov |
Antibacterial Activity (e.g., against Pseudomonas aeruginosa, S. pneumoniae, Xanthomonas oryzae pv.)
The antibacterial potential of compounds structurally related to this compound has been investigated against several pathogenic bacteria.
Pseudomonas aeruginosa : This opportunistic pathogen is known for its resistance to multiple antibiotics. While specific studies on this compound against P. aeruginosa are scarce, the broader class of antimicrobial peptides has been explored. These peptides exhibit inhibitory activity against P. aeruginosa planktonic cells and biofilms. nih.gov
Streptococcus pneumoniae : A major cause of pneumonia and other infectious diseases, S. pneumoniae has shown increasing antimicrobial resistance. rsc.org Research into novel antibacterial agents has included the evaluation of various synthetic and natural compounds. For instance, methanolic leaf extracts of Terminalia brownii, containing compounds like flavonoids and tannins, have demonstrated significant antimicrobial activity against S. pneumoniae isolates.
Xanthomonas oryzae pv. oryzae : This bacterium is a significant plant pathogen, causing bacterial leaf blight in rice. Various chemical entities have been tested for their efficacy against this pathogen. For example, sulfone derivatives containing 1,3,4-oxadiazole moieties have shown potent antibacterial activities against Xoo. Additionally, natural compounds like limonene isomers and their derivatives have been shown to inhibit the growth and virulence of Xoo.
| Bacterium | Compound Class/Agent | Observed Activity | Reference |
|---|---|---|---|
| Pseudomonas aeruginosa | Antimicrobial Peptides | Inhibitory activity against planktonic cells and biofilms. | nih.gov |
| Streptococcus pneumoniae | Methanolic Leaf Extract of Terminalia brownii | Concentration-dependent antibacterial activity. | |
| Xanthomonas oryzae pv. oryzae | Sulfone derivatives with 1,3,4-oxadiazole | Potent antibacterial activity with low EC50 values. | |
| Xanthomonas oryzae pv. oryzae | Limonene Isomers and Derivatives | Inhibition of growth and reduction of virulence factors. |
Antifungal Activity
Derivatives of 2-aminobenzoic acid have been a focal point in the search for new antifungal agents. Studies on various ester derivatives of 2-aminobenzoic acid have demonstrated their potential against fungal pathogens like Candida albicans. The antifungal efficacy is influenced by the nature of the ester group and other substitutions on the aromatic ring. For instance, simple alkyl esters of 2-aminobenzoic acid with a free amino group have shown increased efficacy against C. albicans.
Furthermore, a series of 6-substituted 2-aminobenzothiazole derivatives were synthesized and screened for their in vitro antifungal activity. Several of these compounds exhibited significant inhibitory effects against various Candida species, including C. albicans, C. parapsilosis, and C. tropicalis, with some derivatives showing minimal cytotoxicity against human cells.
| Compound Class | Fungal Species | Key Findings | Reference |
|---|---|---|---|
| 2-Aminobenzoic Acid Esters | Candida albicans | Simple alkyl esters with a free amino group showed enhanced antifungal activity. | |
| 6-Substituted 2-Aminobenzothiazole Derivatives | Candida albicans, C. parapsilosis, C. tropicalis | Exhibited significant antifungal activity with low cytotoxicity. MIC values ranged from 4-8 μg/mL for the most active compounds. |
Analgesic Properties of Derivatives
The search for novel analgesic agents has led to the exploration of various heterocyclic compounds, including those derived from structures related to this compound. A study on a series of functionalized 3-aminothiophene-2-acylhydrazone derivatives revealed significant analgesic and anti-inflammatory potency. Some of these compounds were found to be more potent than the standard drug dipyrone in the writhing test.
Additionally, twelve new derivatives of benzothiazole carrying benzenesulphonamide and carboxamide moieties were synthesized and investigated for their in vivo analgesic activities. Several of these compounds exhibited significant analgesic effects, with potencies comparable to the standard drug celecoxib.
| Compound Class | Analgesic Activity Metric | Key Findings | Reference |
|---|---|---|---|
| 3-Aminothiophene-2-acylhydrazone Derivatives | ID50 (writhing test) | Some derivatives were more potent than dipyrone. | |
| Benzothiazole Derivatives with Benzenesulphonamide and Carboxamide | ED50 | Activity comparable to celecoxib. |
Potential in Neurological Disorder Treatment
While direct research on this compound in the context of neurological disorders is not available, recent studies on a closely related structural analog, methyl 2-amino-3-methoxybenzoate (also known as daopine), have shown promising results.
Dopamine Receptor Binding
A study published in July 2025 investigated the procognitive effects of methyl 2-amino-3-methoxybenzoate (daopine) in animal models of schizophrenia. This natural protoalkaloid is a metabolite of the anthranilic acid biosynthesis pathway. The research suggests that its procognitive effects may be linked to the anthranilic acid pathway in the brain and a multi-target pharmacological action.
The study found that daopine administration led to changes in the tissue concentration of dopamine in the dorsal striatum. Initially, a decrease in dopamine concentration was observed, followed by an increase, suggesting an interaction with the dopaminergic system. The metabolites of daopine identified in the brain are methylated derivatives of 3-hydroxyanthranilic acid (3-OHAA), an endogenous brain metabolite of anthranilic acid that plays a role in cognition. These findings suggest that small molecules structurally related to anthranilic acid, such as this compound, could potentially interact with dopamine pathways and may warrant further investigation for their potential in treating cognitive deficits associated with neurological disorders.
Potential in Alzheimer's, Parkinson's, and Schizophrenia Research
While direct research on this compound in relation to Alzheimer's disease, Parkinson's disease, and schizophrenia is not extensively documented in publicly available literature, a closely related structural analog, Methyl 2-amino-3-methoxybenzoate (MAM), has shown promise in preclinical models of schizophrenia. nih.govnih.gov The findings from studies on MAM may provide insights into the potential, albeit currently unexplored, therapeutic avenues for derivatives of 2-aminobenzoic acid esters in the context of psychiatric disorders.
Research into schizophrenia has highlighted the need for new antipsychotics that not only manage positive symptoms but also address cognitive deficits with fewer side effects. nih.govnih.gov In this regard, MAM, a natural protoalkaloid, has been investigated for its antipsychotic and pro-cognitive effects. nih.govnih.gov
Preclinical studies using various animal models of schizophrenia have demonstrated that MAM can alleviate both positive and cognitive symptoms associated with the disorder. nih.govnih.gov These studies employed models that simulate hyperdopaminergic activity, a key feature of schizophrenia pathophysiology. nih.gov
Key findings from this research indicate that MAM was effective in reducing behaviors analogous to the positive symptoms of schizophrenia. nih.govnih.gov Furthermore, the compound was shown to rescue deficits in prepulse inhibition, a measure of sensorimotor gating that is often impaired in individuals with schizophrenia. nih.gov Post-mortem analysis of brain tissue from these animal models revealed that MAM could block the activation of c-Fos immunoreactivity in specific cortical areas, providing a potential neurobiological mechanism for its observed effects. nih.govorscience.ru
An important aspect of the preclinical evaluation of any new potential therapeutic agent is its side effect profile. In a 28-day subchronic treatment study, MAM did not induce common side effects associated with atypical antipsychotics, such as weight gain, hyperglycemia, or hyperlipidemia. nih.govorscience.ru Additionally, it did not produce cataleptic effects, which are indicative of extrapyramidal symptoms. nih.govorscience.ru
The brain penetrability of MAM, coupled with its efficacy in animal models and favorable preclinical safety profile, suggests that it is a promising candidate for further investigation and potential clinical testing as a novel treatment for schizophrenia. nih.govorscience.ru
Research Findings on Methyl 2-amino-3-methoxybenzoate (MAM) in Schizophrenia Models
| Animal Model | Key Behavioral/Neurological Finding | Reference |
| Apomorphine-susceptible (APO-SUS) rat model | Reduced gnawing stereotypy and climbing behaviors induced by dopaminergic agents. | nih.gov |
| Pharmacologically induced mouse and rat models | Rescued prepulse inhibition deficits induced by phencyclidine (PCP) and 2,5-Dimethoxy-4-iodoamphetamine (DOI). | nih.gov |
| Post-mortem brain immunostaining | Blocked the strong activation of both PCP- and DOI-induced c-Fos immunoreactivity in a number of cortical areas. | nih.govorscience.ru |
Advanced Research Topics and Future Directions
Development of Methyl 2-amino-3-bromobenzoate-based Libraries for High-Throughput Screening
The generation of compound libraries is a cornerstone of modern drug discovery, enabling the rapid screening of thousands of molecules to identify new therapeutic leads. ijpsr.com The M2A3BB scaffold is exceptionally well-suited for this purpose due to its multiple points for chemical modification. Methodologies like Diversity-Oriented Synthesis (DOS) and Biology-Oriented Synthesis (BIOS) leverage such scaffolds to produce collections of compounds with significant structural diversity. nih.govcam.ac.uk
The core principle involves using the M2A3BB molecule as a common structural starting point. lifechemicals.com The amino group, bromine atom, and methyl ester can each be targeted with different reagents to create a large matrix of derivatives. For instance, the amino group can be acylated, alkylated, or used in condensation reactions, while the bromine atom is a handle for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide range of substituents. umich.edu This modular approach allows for the combinatorial synthesis of structurally varied molecules, which is crucial for exploring a wide swath of "biorelevant" chemical space. cam.ac.uknomuraresearchgroup.com The resulting library of compounds can then be subjected to high-throughput screening (HTS) to identify molecules with specific biological activities. lifechemicals.com Anthranilic acid-based libraries have been effectively used to perform structure-activity relationship (SAR) analyses, which helps in optimizing lead compounds. nih.gov
Table 1: Potential Reactions for M2A3BB Library Diversification
| Functional Group | Reaction Type | Potential Reagents | Resulting Structure |
|---|---|---|---|
| Amino Group (-NH₂) | Acylation | Acyl chlorides, Carboxylic acids | Amides |
| Amino Group (-NH₂) | Reductive Amination | Aldehydes, Ketones | Secondary/Tertiary Amines |
| Bromine Atom (-Br) | Suzuki Coupling | Boronic acids | Aryl/Heteroaryl substitution |
| Bromine Atom (-Br) | Buchwald-Hartwig Amination | Amines | Di-amino compounds |
| Methyl Ester (-COOCH₃) | Amidation | Amines | Amides |
Investigation of Mechanism of Action at a Molecular Level
Understanding how a molecule exerts its effects at the molecular level is critical for drug development. Derivatives of M2A3BB have been shown to interact with a variety of biological targets through diverse mechanisms.
Halogen-substituted anthranilic acid derivatives have been identified as a novel class of androgen receptor (AR) antagonists. researchgate.net Their mechanism is distinct from existing AR antagonists; they inhibit the transactivation of both wild-type and mutated ARs without affecting the crucial amino-carboxy (N/C) interaction of the receptor, suggesting a new mode of AR antagonism that could be effective in treating resistant prostate cancer. researchgate.net
Beyond hormonal receptors, derivatives of the parent anthranilic acid scaffold have shown activity at several other targets:
Ion Channels: Diamide (B1670390) derivatives of anthranilic acid are being investigated as potential activators of ryanodine (B192298) receptors (RyRs), which are critical calcium release channels in muscle and neurons. nih.gov
Enzyme Inhibition: The M2A3BB scaffold is a promising starting point for designing enzyme inhibitors. Derivatives have been investigated for their ability to inhibit jack bean urease, with molecular docking studies suggesting a potential allosteric binding mechanism. nih.gov Furthermore, derivatives of the related methyl 2-amino-5-bromobenzoate have been found to inhibit FabH, an enzyme in bacterial fatty acid synthesis, and PqsD, an enzyme in the quorum sensing system of Pseudomonas aeruginosa. medchemexpress.com
Signaling Pathways: Compounds derived from 4-bromoanthranilic acid have been synthesized that act as inhibitors of the PI3K/Akt/mTOR signaling pathway, a cascade frequently deregulated in cancer. nih.gov
The primary amine and bromine atom on the M2A3BB ring are key to its biological activity, participating in hydrogen bonding and potential halogen bonding, respectively.
Stereoselective Synthesis of Chiral Derivatives
Chirality, or the "handedness" of a molecule, is a fundamental concept in pharmacology, as different stereoisomers (enantiomers or diastereomers) of a drug can have vastly different biological activities. Asymmetric synthesis, which aims to produce a single desired stereoisomer, is therefore of paramount importance. ethz.ch
The synthesis of chiral derivatives from the M2A3BB scaffold can be achieved through several established strategies:
Chiral Auxiliaries: An enantiopure group (the auxiliary) is temporarily attached to the M2A3BB molecule to direct the stereochemical outcome of a subsequent reaction. ethz.chunimi.it After the new stereocenter is created, the auxiliary is removed.
Chiral Catalysts: A small amount of a chiral catalyst is used to control the stereoselectivity of a reaction. This is a highly efficient method, with catalysts based on transition metals paired with chiral ligands being common. sigmaaldrich.comscielo.br For example, palladium-catalyzed reactions using chiral ligands have been successfully employed for the stereoselective synthesis of complex molecules from substrates like methyl-2-bromobenzoate, achieving high diastereomeric ratios (e.g., 14:1). umich.edu
Chiral Pool Synthesis: This approach uses enantiomerically pure starting materials derived from natural sources, such as amino acids or sugars, to build chiral molecules. ethz.ch
These methods allow for precise control over the three-dimensional structure of M2A3BB derivatives, enabling the synthesis of specific, biologically active stereoisomers while avoiding the production of inactive or potentially harmful ones.
Computational Drug Design and De Novo Synthesis based on M2A3BB Scaffolds
Computational methods are increasingly used to accelerate the drug discovery process. Computer-Aided Drug Design (CADD) allows researchers to design and screen virtual molecules before committing to their synthesis in the lab. researchgate.net The M2A3BB scaffold serves as an excellent template for such in silico studies. lifechemicals.com
The process typically involves:
Scaffold Identification: The M2A3BB core is identified as a promising pharmacophore. lifechemicals.com
Virtual Library Generation: A virtual library of derivatives is created by computationally adding various functional groups at the modification points of the M2A3BB scaffold.
Molecular Docking: These virtual compounds are then "docked" into the three-dimensional structure of a biological target (e.g., an enzyme or receptor). This simulation predicts the binding affinity and orientation of the compound in the target's active site. researchgate.netresearchgate.net
ADMET Prediction: The virtual compounds are also evaluated for their likely Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. researchgate.netresearchgate.net
Based on these computational predictions, the most promising virtual compounds are selected for de novo synthesis. This approach focuses synthetic efforts on molecules with the highest probability of success, saving time and resources. For example, computational screening of bromobenzoate derivatives has helped identify potential dual inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer's disease treatment. researchgate.net
Therapeutic Potential Beyond Current Applications
The versatility of the M2A3BB scaffold has opened up research into a wide range of therapeutic areas, extending far beyond its initial applications.
Oncology: Halogen-substituted anthranilic acid derivatives represent a new chemical platform for androgen receptor antagonists to treat prostate cancer. researchgate.net Furthermore, derivatives tethered to organodiselenide moieties have shown anticancer activity. mdpi.com
Infectious Diseases: Derivatives of substituted methyl anthranilates have demonstrated antimicrobial properties. mdpi.com Specifically, they can inhibit enzymes essential for the survival of pathogens like Pseudomonas aeruginosa. medchemexpress.com Spirooxindole compounds, which can be synthesized from related building blocks, have also shown potential as inhibitors of SARS-CoV-2. nih.gov
Inflammatory Diseases: The anthranilic acid core is found in several anti-inflammatory drugs. mdpi.com New hybrids are being explored for their potential to treat inflammatory conditions. mdpi.com
Neurodegenerative Diseases: The ability of M2A3BB derivatives to interact with targets like cholinesterases suggests a potential role in treating Alzheimer's disease. researchgate.netnih.gov Additionally, the primary amine on the M2A3BB scaffold could theoretically be used to scavenge reactive aldehydes, which are implicated in the pathology of neurodegenerative conditions like Parkinson's disease. nih.gov
Insecticides: By targeting ryanodine receptors, anthranilic diamide derivatives have shown potential as insecticides. nih.gov
This broad spectrum of potential applications underscores the value of the M2A3BB scaffold as a privileged structure in medicinal chemistry, with ongoing research likely to uncover further therapeutic uses.
Conclusion
Summary of Key Research Findings on Methyl 2-amino-3-bromobenzoate
Research on this compound has established it as a valuable and versatile chemical entity. Its synthesis from 2-amino-3-bromobenzoic acid is well-documented, providing a reliable source for its use as a synthetic intermediate. Its utility is most pronounced in the field of organic synthesis, where it serves as a building block for complex heterocyclic structures like quinazolinones and thienoquinolines, which are important scaffolds in medicinal chemistry. tandfonline.com A pivotal research finding is its significant biological activity as a potent inhibitor of the lactoperoxidase (LPO) enzyme. nih.gov Studies have demonstrated its superior inhibitory action compared to other methyl benzoate (B1203000) derivatives, with molecular docking analyses elucidating its binding mechanism within the active site of the LPO enzyme. nih.govresearchgate.netresearchgate.net
Outstanding Research Questions and Challenges
Despite these findings, several questions and challenges remain. The full scope of the biological activity of this compound is yet to be explored. While its potent LPO inhibition is established, its effects on other enzymes and cellular pathways are unknown. A broader biological screening could reveal new therapeutic potentials. From a chemical synthesis perspective, challenges include the development of more sustainable and efficient (e.g., one-pot) synthetic protocols to produce the compound and its derivatives. Furthermore, exploring the full range of complex molecular scaffolds that can be accessed from this starting material remains an active area of investigation for synthetic chemists.
Future Outlook for this compound in Chemical and Biological Sciences
The future for this compound appears promising in both chemical and biological sciences. Its proven role as a potent LPO inhibitor makes it a strong candidate for further development as a lead compound for novel anti-inflammatory or antimicrobial agents, given the role of LPO in immune responses and host defense. nih.gov In the realm of organic synthesis, its utility as a versatile building block will continue to be exploited for the creation of novel compound libraries for drug discovery and materials science applications. Future research will likely focus on structure-activity relationship (SAR) studies to optimize its inhibitory potency and selectivity, as well as on expanding its applications in the synthesis of new functional molecules and materials.
Q & A
Q. Q1. What is the optimal synthetic route for Methyl 2-amino-3-bromobenzoate, and how can reaction conditions be standardized for reproducibility?
Methodological Answer: The compound is typically synthesized via esterification of 2-amino-3-bromobenzoic acid using methanol and a catalytic acid (e.g., concentrated H₂SO₄) under reflux. details a procedure with 95% yield achieved at 80°C for 24 hours. To ensure reproducibility:
- Monitor reaction progress via TLC or HPLC to confirm ester formation.
- Standardize stoichiometry (e.g., 1:10 molar ratio of acid to methanol) and acid catalyst concentration (e.g., 1 mL H₂SO₄ per 30 mL methanol).
- Purify via vacuum distillation or recrystallization (ethanol/water systems are effective for brominated aromatic esters) .
Q. Q2. How can the structural integrity of this compound be confirmed post-synthesis?
Methodological Answer: Use a combination of:
- NMR spectroscopy : Compare ¹H/¹³C NMR peaks with literature data for brominated aromatic esters. The amino group (~5-6 ppm in ¹H NMR) and methyl ester (~3.9 ppm) should show distinct shifts.
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 230) and isotopic patterns characteristic of bromine.
- X-ray crystallography : For definitive confirmation, grow single crystals (e.g., using slow evaporation in dichloromethane/hexane) and refine structures using SHELXL .
Q. Q3. What are the key regiochemical considerations when using this compound in cross-coupling reactions?
Methodological Answer: The bromine at the 3-position and the amino group at the 2-position create steric and electronic effects that influence reactivity:
- Suzuki-Miyaura coupling : Bromine is a better leaving group than the amino substituent. Use Pd(PPh₃)₄/K₂CO₃ in THF/water for selective coupling at the bromine site.
- Buchwald-Hartwig amination : The amino group can participate in further functionalization (e.g., introducing aryl/alkyl groups).
- Steric hindrance : Ortho-substitution may reduce reaction rates; optimize ligand systems (e.g., XPhos) to enhance catalytic efficiency .
Advanced Research Questions
Q. Q4. How can computational tools predict the reactivity of this compound in complex reaction systems?
Methodological Answer:
- DFT calculations : Use Gaussian or ORCA to model electronic effects (e.g., Fukui indices for electrophilic/nucleophilic sites). The amino group’s electron-donating nature and bromine’s electron-withdrawing effect can be quantified.
- Molecular docking : If the compound is a drug intermediate, simulate binding affinities with target proteins (e.g., kinases) using AutoDock Vina.
- Crystal structure prediction : Mercury software (CCDC) can analyze packing patterns and intermolecular interactions (e.g., hydrogen bonds involving the amino group) .
Q. Q5. How do competing side reactions (e.g., dehalogenation or oxidation) impact synthetic workflows involving this compound?
Methodological Answer:
- Dehalogenation : Bromine may be reductively eliminated under strong reducing conditions (e.g., LiAlH₄). Mitigate by using milder reductants (e.g., NaBH₄/CuI).
- Amino group oxidation : Protect the amino group with acetyl or Boc moieties before harsh reactions.
- Byproduct analysis : Use GC-MS or LC-MS to identify side products (e.g., debrominated esters or quinone derivatives) and adjust reaction conditions .
Q. Q6. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?
Methodological Answer:
- Database cross-referencing : Compare with high-quality datasets in PubChem or Cambridge Structural Database (CSD) for NMR/IR peaks.
- Isotopic labeling : Synthesize deuterated analogs to distinguish overlapping signals in crowded spectral regions.
- Collaborative validation : Share raw data (e.g., FID files for NMR) via platforms like Zenodo for independent verification .
Q. Q7. How can the compound’s stability under varying storage conditions be systematically evaluated?
Methodological Answer:
- Accelerated stability studies : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC.
- Light sensitivity : Expose to UV-Vis radiation (e.g., 365 nm) and track photodegradation products.
- Recommendations : Store in amber vials at -20°C under inert gas (N₂/Ar) to prevent oxidation or hydrolysis .
Q. Q8. What advanced purification techniques improve yield and purity for this compound in multi-step syntheses?
Methodological Answer:
- High-performance liquid chromatography (HPLC) : Use C18 columns with acetonitrile/water gradients (0.1% TFA modifier) for challenging separations.
- Crystallization optimization : Screen solvents (e.g., ethyl acetate/hexane) using Crystal16™ to identify ideal conditions.
- Sublimation : For thermally stable batches, employ vacuum sublimation to isolate high-purity crystals .
Data-Driven Research Challenges
Q. Q9. How can researchers reconcile discrepancies between experimental and computational reactivity predictions for this compound?
Methodological Answer:
- Error analysis : Quantify deviations using root-mean-square deviation (RMSD) between DFT-calculated and experimental reaction rates.
- Solvent effects : Include implicit solvent models (e.g., SMD) in calculations to account for solvation.
- Machine learning : Train models on existing datasets (e.g., USPTO reaction database) to predict regioselectivity in new systems .
Q. Q10. What role does this compound play in the development of novel bioactive molecules?
Methodological Answer:
- Pharmaceutical intermediates : The bromine and amino groups enable diversification into kinase inhibitors or protease inhibitors via cross-coupling/amination.
- Case study : In , a structurally similar triazine derivative was synthesized for antimicrobial testing.
- SAR studies : Systematically replace substituents to map structure-activity relationships (e.g., bromine → iodine for enhanced binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
